

physical properties of 2-Amino-6-chloro-4-nitrophenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-6-chloro-4-nitrophenol

Cat. No.: B3029376

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of 2-Amino-6-chloro-4-nitrophenol

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-Amino-6-chloro-4-nitrophenol** (CAS No. 6358-09-4), a compound of interest in various chemical and cosmetic applications, notably as a component in hair dye formulations.^{[1][2]} This document is intended for researchers, scientists, and professionals in drug development and materials science.

Chemical Identity

- IUPAC Name: **2-amino-6-chloro-4-nitrophenol**^{[3][4]}
- Synonyms: 6-Chloro-4-nitro-2-aminophenol, 3-Chloro-2-hydroxy-5-nitroaniline^{[3][5]}
- CAS Number: 6358-09-4^[1]
- Molecular Formula: C₆H₅CIN₂O₃^{[1][3][5][6]}
- Molecular Weight: 188.57 g/mol ^{[1][3][5][6]}

Tabulated Physical and Chemical Properties

The following table summarizes the key quantitative physical and chemical data for **2-Amino-6-chloro-4-nitrophenol**.

Property	Value	Source(s)
Appearance	Dull yellow to orange-brown granular powder/crystals	[1] [2] [6]
Melting Point	158 - 163 °C	[1] [7] [8]
Boiling Point	358.7 ± 42.0 °C (Predicted)	[1] [7]
Decomposition Temperature	Begins at 170 °C	[8]
Density	1.655 ± 0.06 g/cm ³ (Predicted)	[1] [7]
Water Solubility	450 mg/L (0.045%) at 25 °C	[1] [8]
Partition Coefficient (Log P _{o/w})	1.80	[8]
Vapor Pressure	< 1.44 mPa at 20 °C	[8]
pKa	5.20 ± 0.44 (Predicted)	[1]
Bulk Density	460 - 600 g/L	[6]

Experimental Protocols

Detailed experimental procedures for determining the physical properties of chemical compounds are standardized. While specific reports for **2-Amino-6-chloro-4-nitrophenol** are often proprietary, the methodologies generally follow established guidelines, such as those from the OECD or EU.

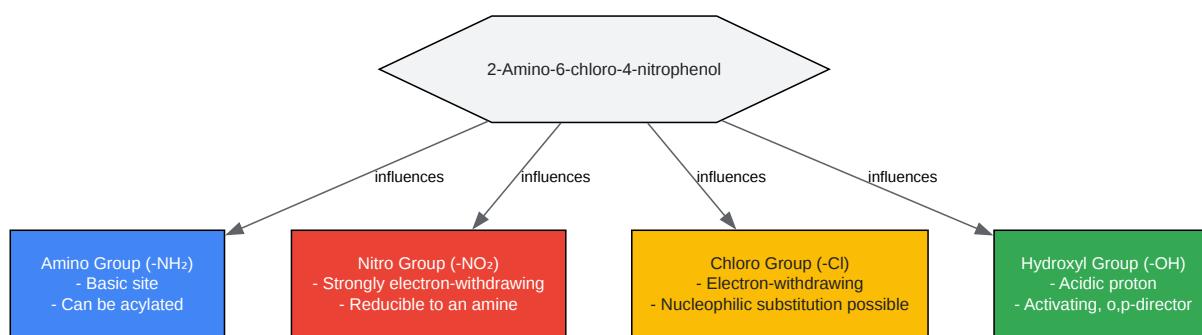
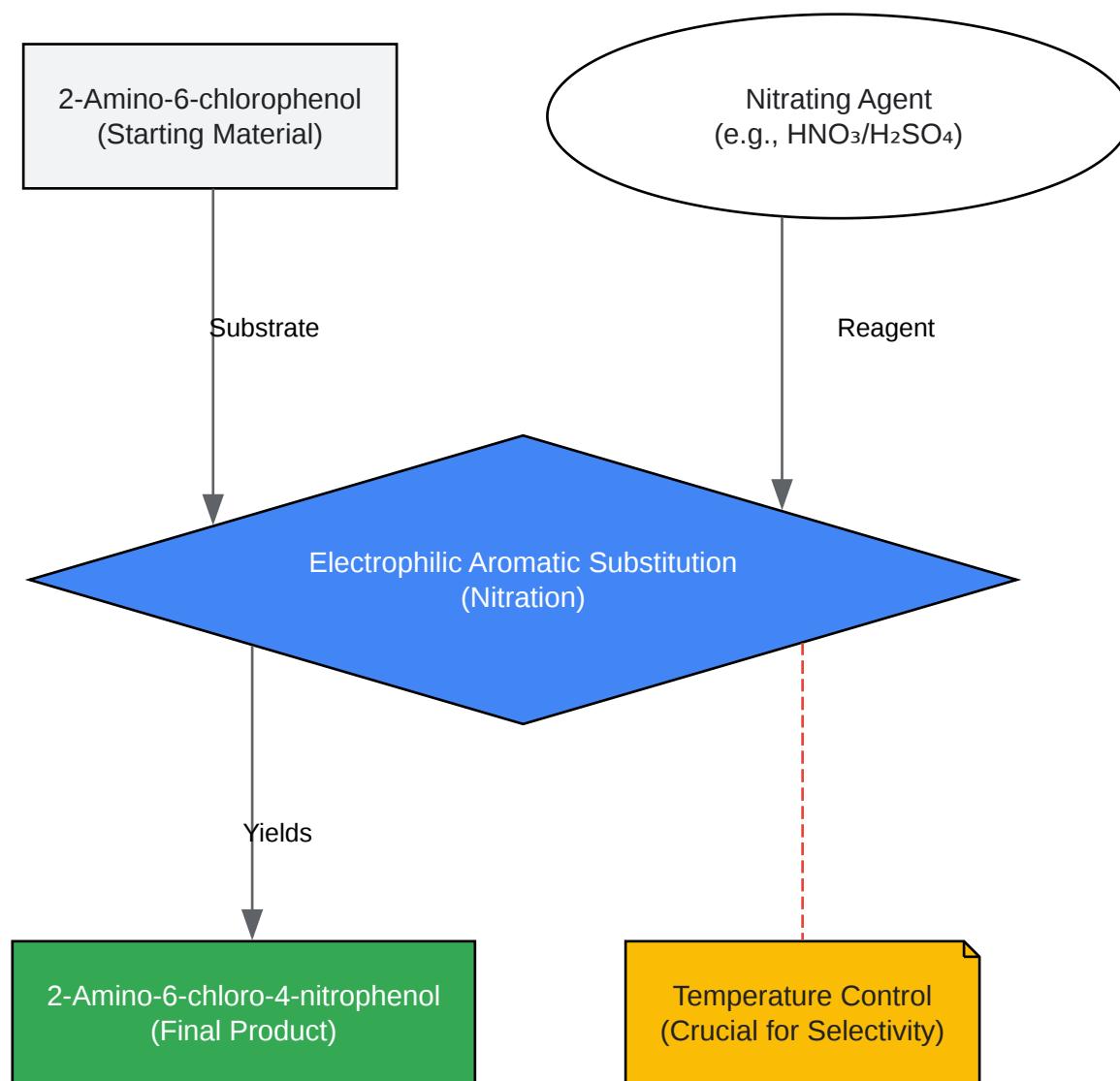
Melting Point Determination (Capillary Method - Ref: EU A.1[8])

The melting point is determined using the capillary method. A small, powdered sample of **2-Amino-6-chloro-4-nitrophenol** is packed into a thin-walled capillary tube. The tube is placed in a heated block or oil bath, and the temperature is raised at a slow, controlled rate. The temperature range from the point at which the substance first begins to melt to when it becomes completely liquid is recorded as the melting point range.

Solubility in Water (Flask Method - Ref: EU A.6)

The flask method is commonly used to determine the water solubility of a substance. An excess amount of **2-Amino-6-chloro-4-nitrophenol** is added to a known volume of distilled water in a flask. The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). After equilibrium, the suspension is filtered to remove undissolved solid. The concentration of the compound in the clear aqueous solution is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to give the solubility value.[8]

Partition Coefficient (Log P_{o/w}) Determination (Shake Flask Method)



The n-octanol/water partition coefficient (Log P) is a measure of a compound's lipophilicity. In the shake flask method, a small amount of the compound is dissolved in a mixture of n-octanol and water that have been pre-saturated with each other. The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached. The phases are then separated, and the concentration of **2-Amino-6-chloro-4-nitrophenol** in both the n-octanol and water layers is measured, typically by UV-Vis spectroscopy or HPLC. The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase, and Log P is its base-10 logarithm.[8]

Synthesis and Reactivity Visualization

The chemical behavior and synthesis of **2-Amino-6-chloro-4-nitrophenol** are dictated by its functional groups: an amino group, a hydroxyl group, a chloro group, and a nitro group attached to a benzene ring.

Synthetic Pathway Workflow

One established method for synthesizing **2-Amino-6-chloro-4-nitrophenol** is through the electrophilic nitration of 2-amino-6-chlorophenol. The strong activating and ortho-, para-directing effects of the hydroxyl and amino groups guide the incoming nitro group to the C4 position, which is para to the hydroxyl group.[9]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-6-chloro-4-nitrophenol CAS#: 6358-09-4 [m.chemicalbook.com]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. 2-Amino-6-Chloro-4-Nitrophenol | C6H5CIN2O3 | CID 4679699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-4-chloro-6-nitrophenol | C6H5CIN2O3 | CID 4348294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. jayorganics.com [jayorganics.com]
- 7. 2-Amino-6-chloro-4-nitrophenol | 6358-09-4 [chemicalbook.com]
- 8. ec.europa.eu [ec.europa.eu]
- 9. 2-Amino-6-chloro-4-nitrophenol | 6358-09-4 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [physical properties of 2-Amino-6-chloro-4-nitrophenol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3029376#physical-properties-of-2-amino-6-chloro-4-nitrophenol\]](https://www.benchchem.com/product/b3029376#physical-properties-of-2-amino-6-chloro-4-nitrophenol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com